6-Amino-2-(trifluoromethyl)nicotinic acid
Overview
Description
6-Amino-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 6-Amino-2-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This function is a promising drug target in the fight against HIV-1 .
Mode of Action
This compound interacts with its target, the RNase H function, by inhibiting both HIV-1 RT functions . It blocks the polymerase function even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . It also interacts with conserved regions within the RNase H domain .
Biochemical Pathways
The compound affects the biochemical pathways related to the HIV-1 RT-associated RNase H function . By inhibiting this function, it disrupts the replication of the HIV-1 virus .
Pharmacokinetics
Its efficacy in inhibiting hiv-1 replication in cell-based assays suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 replication in cell-based assays . The most promising compound developed on this scaffold inhibited RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .
Biochemical Analysis
Biochemical Properties
6-Amino-2-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of HIV-1 reverse transcriptase-associated ribonuclease H, an enzyme crucial for viral replication . This inhibition occurs through allosteric interactions, where the compound binds to a site other than the enzyme’s active site, causing conformational changes that reduce enzyme activity
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In studies involving HIV-1 infected cells, this compound has demonstrated the ability to inhibit viral replication, thereby reducing the viral load This effect is achieved by interfering with the reverse transcription process, which is essential for the virus to replicate its genetic material
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it acts as an allosteric inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H . By binding to a site distinct from the enzyme’s active site, it induces conformational changes that hinder the enzyme’s function. This mechanism not only inhibits the enzyme’s activity but also affects the overall viral replication process. Additionally, the compound may interact with other biomolecules, potentially influencing their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on HIV-1 reverse transcriptase-associated ribonuclease H over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 replication without causing significant cytotoxic effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, where a minimum concentration is required to achieve the desired inhibitory effect on viral replication.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation, affecting its overall activity and stability. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted nicotinic acid derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
6-Amino-2-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Amino-6-(trifluoromethyl)pyridine
- 6-Amino-3-pyridinecarboxylic acid
- 2-Methyl-6-(trifluoromethyl)nicotinic acid
Uniqueness
6-Amino-2-(trifluoromethyl)nicotinic acid is unique due to the combination of the trifluoromethyl and amino groups on the nicotinic acid scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSMYTZVAAZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212034 | |
Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-75-4 | |
Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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